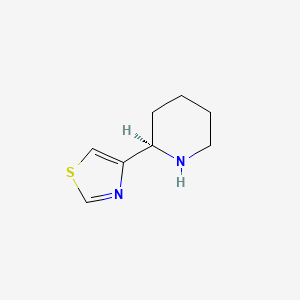

(R)-4-(piperidin-2-yl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2R)-piperidin-2-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-5-11-6-10-8/h5-7,9H,1-4H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDACMGXGCWQBE-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 4 Piperidin 2 Yl Thiazole and Its Chiral Derivatives

Strategic Retrosynthesis and Precursor Design for the Thiazole (B1198619) Moiety

The construction of the 4-substituted thiazole core is a pivotal step in the synthesis of (R)-4-(piperidin-2-yl)thiazole. Retrosynthetic analysis typically disconnects the thiazole ring into simpler, commercially available, or readily accessible precursors. The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups.

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry for the formation of thiazole rings. The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. wikipedia.orgnih.gov For the synthesis of a 4-substituted thiazole, the corresponding substituted α-haloketone is required. The reaction mechanism proceeds through the initial formation of an imino thioether intermediate, followed by cyclization and dehydration to yield the aromatic thiazole ring. nih.gov

Modern adaptations of the Hantzsch synthesis have focused on improving reaction efficiency, yields, and environmental friendliness. nih.gov These include the use of microwave irradiation, which can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.gov Furthermore, green chemistry approaches have been developed, utilizing catalysts such as silica-supported tungstosilicic acid, which can be recovered and reused. nih.gov One-pot, multi-component procedures based on the Hantzsch condensation have also been reported, allowing for the assembly of complex thiazoles from simple starting materials in a single step. nih.govasianpubs.org

Table 1: Comparison of Hantzsch Thiazole Synthesis Conditions

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in methanol | 8 hours | Lower | nih.gov |

| Microwave Irradiation | Microwave heating | 30-175 seconds | High (up to 96%) | nih.govbepls.com |

| Green Catalysis | Silica supported tungstosilisic acid, ultrasonic irradiation | Not specified | 79-90% | nih.gov |

| One-Pot Multicomponent | Thiosemicarbazide, carbonyl species | Not specified | Moderate to Good | asianpubs.org |

While the Hantzsch synthesis is versatile, several alternative methods for thiazole ring formation exist, offering different pathways and precursor requirements. The use of toxic haloketones in the Hantzsch method has prompted the development of alternative protocols. bepls.com

The Cook-Heilbron synthesis , for example, involves the reaction of an α-aminonitrile with carbon disulfide to produce a 5-amino-2-mercaptothiazole. wikipedia.org Another classical alternative is the Gabriel synthesis , which utilizes the cyclization of an acylamino-ketone with a phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. analis.com.my However, these methods can suffer from drawbacks such as long reaction times and unsatisfactory yields. analis.com.my

More contemporary methods have explored a variety of precursors. Thiazoles can be synthesized from thioamides reacting with substrates like α,β-unsaturated carbonyl compounds, alkynes, and alkenes. bepls.com Domino alkylation-cyclization reactions of propargyl bromides with thioureas under microwave irradiation provide rapid access to 2-aminothiazoles. nih.govorganic-chemistry.org Another innovative approach involves a copper-catalyzed cyclization starting from oximes, anhydrides, and potassium thiocyanate. nih.gov

Table 2: Overview of Alternative Thiazole Synthesis Methods

| Synthesis Method | Key Precursors | Product Type | Reference |

|---|---|---|---|

| Cook-Heilbron | α-aminonitrile, Carbon disulfide | 5-Amino-2-mercaptothiazole | wikipedia.org |

| Gabriel Synthesis | Acylamino-ketone, Phosphorus pentasulfide | 2,5-Disubstituted thiazole | analis.com.my |

| Domino Reaction | Propargyl bromide, Thiourea (B124793) | 2-Aminothiazole | nih.govorganic-chemistry.org |

| Copper-Catalyzed Cyclization | Oxime, Anhydride, Potassium thiocyanate | Substituted thiazole | nih.gov |

Instead of constructing the ring with the desired substituent already in place, an alternative strategy involves the functionalization of a pre-formed thiazole ring. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiazole nucleus. researchgate.net

Direct C-H arylation, a particularly attractive method, allows for the coupling of thiazoles with aryl halides without the need for pre-functionalization (e.g., halogenation or organometallic preparation) of the thiazole ring. researchgate.net This approach simplifies synthetic sequences and reduces waste. Palladium-catalyzed oxidative C-H/C-H cross-coupling between two heterocycles, such as a thiazole and a thiophene, has also been developed, offering a concise route to bi-heteroaryl compounds. rsc.orgresearchgate.net These reactions often employ an oxidant, such as silver nitrate (B79036) (AgNO₃), and can be promoted by microwave irradiation to enhance reaction rates and yields. researchgate.net The choice of ligands and reaction conditions is critical for controlling the regioselectivity of the C-H functionalization.

Stereoselective Construction of the (R)-Piperidin-2-yl Moiety

The piperidine (B6355638) ring is a prevalent structural motif in natural products and pharmaceuticals, and the development of stereoselective syntheses for substituted piperidines is of significant interest. mdma.chnih.gov The construction of the (R)-piperidin-2-yl group with high enantiomeric purity is a critical challenge in the total synthesis of the target molecule.

A variety of asymmetric strategies have been established to access enantioenriched substituted piperidines. capes.gov.br These methods can be broadly categorized and include:

Cyclization of Acyclic Precursors: This approach involves the diastereoselective intramolecular cyclization of a chiral acyclic precursor. For instance, an intramolecular Michael reaction using a conveniently substituted N-acyl δ-amino α,β-unsaturated ester can be employed to build the piperidine skeleton. rsc.org

Reduction of Pyridine (B92270) Derivatives: The asymmetric reduction of substituted pyridine or dihydropyridine (B1217469) precursors is a common strategy. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine derivative can furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidine. nih.govacs.org

Radical-Mediated C-H Functionalization: Innovative methods involving radical chemistry have emerged. For example, an enantioselective δ C-H cyanation of an acyclic amine can be achieved by intercepting an N-centered radical relay with a chiral copper catalyst. nih.gov The resulting δ-amino nitrile can then be converted into a chiral piperidine, representing a novel (5+1) synthetic disconnection. nih.gov

Ring-Expansion Reactions: Stereoselective ring-expansion of smaller, readily available chiral heterocycles, such as monocyclopropanated pyrroles, can lead to highly functionalized tetrahydropyridines. nih.gov

To induce stereoselectivity, chemists frequently employ either chiral auxiliaries or chiral ligands in catalytic systems.

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Similarly, pseudoephedrine has been used as a chiral auxiliary in stereocontrolled Mannich reactions to generate β-amino carbonyl compounds, which are precursors to enantioenriched piperidines. rsc.org Evans-type oxazolidinone auxiliaries have also been utilized in resolution protocols to prepare chiral building blocks for piperidine synthesis. nih.gov

Chiral ligand-mediated catalysis is a more atom-economical approach where a substoichiometric amount of a chiral ligand complexes with a metal catalyst to create a chiral environment for the reaction. This strategy is exemplified by the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, where the choice of chiral ligand is crucial for achieving high enantioselectivity in the formation of 3-substituted tetrahydropyridines. nih.govacs.org This method provides access to a wide variety of enantioenriched piperidines with broad functional group tolerance. nih.gov

Table 3: Examples of Chiral Auxiliary and Ligand-Mediated Methods for Piperidine Synthesis

| Method | Chiral Source | Key Transformation | Stereoselectivity (ee/dr) | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Phenylglycinol | Cyclocondensation to form oxazolopiperidone lactams | High | researchgate.net |

| Chiral Auxiliary | (+)-(S,S)-pseudoephedrine | Mannich reaction | Excellent diastereo- and enantiopurity | rsc.org |

| Chiral Ligand | Chiral phosphine (B1218219) ligand (e.g., Josiphos) | Rh-catalyzed asymmetric reductive Heck reaction | High ee | nih.govacs.org |

| Chiral Catalyst | Chiral Copper catalyst | Radical-mediated δ C-H cyanation | High ee | nih.gov |

Enzymatic or Organocatalytic Routes for Enantiocontrol

Achieving high levels of enantiomeric purity is critical in medicinal chemistry, and organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidines. nih.gov These methods often employ small, chiral organic molecules, such as proline and its derivatives, to catalyze reactions under mild conditions, offering a biomimetic approach to constructing complex natural product-like structures. nih.gov

Organocatalytic strategies for synthesizing enantiopure polysubstituted piperidines frequently involve domino or cascade reactions. For instance, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and trisubstituted nitroolefins, allowing for the formation of four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. acs.org Similarly, inverse-demand aza-Diels-Alder reactions of N-sulfonyl-1-aza-1,3-butadienes with α,β-unsaturated aldehydes, catalyzed by a chiral amine in the presence of an acid co-catalyst, can afford optically pure polysubstituted piperidines with high enantiomeric excess (≥97% ee). thieme-connect.com These reactions are presumed to proceed through a dienamine intermediate, providing a versatile route to highly functionalized, enantiopure piperidines. thieme-connect.com

The table below summarizes key aspects of selected organocatalytic routes applicable to the synthesis of chiral piperidine cores.

| Catalyst System | Reaction Type | Key Features | Reported Enantiomeric Excess (ee) |

| Proline derivatives | Biomimetic synthesis | Protective-group-free approach. | Up to 97% |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Forms four contiguous stereocenters in one step. | Excellent enantioselectivity |

| Chiral amine / Benzoic acid | Inverse-demand aza-Diels-Alder | Access to highly functionalized piperidines under mild conditions. | ≥97% |

| Chiral thiourea catalysts | Nitroalkene/amine/enone condensation | Effective for producing amine-based dual functional organocatalysts. | >95% |

These organocatalytic methods provide a robust foundation for generating the chiral (R)-piperidine moiety required for the synthesis of this compound.

Derivatization of Chiral Piperidine Precursors

Once the chiral piperidine core is synthesized with the desired stereochemistry, it must be appropriately functionalized to serve as a precursor for subsequent coupling with the thiazole moiety. This derivatization is a critical step that transforms the enantiopure piperidine into a versatile building block.

A powerful technique for both resolving and functionalizing piperidines is kinetic resolution. whiterose.ac.uk For example, N-Boc-2-arylpiperidines can be subjected to kinetic resolution using a chiral base system, such as n-BuLi and (-)-sparteine, which selectively deprotonates one enantiomer. whiterose.ac.uk The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., methyl chloroformate, alkyl halides, Bu3SnCl) to yield enantioenriched 2,2-disubstituted piperidines. whiterose.ac.uk This strategy allows for the introduction of a functional group at the C2 position, which can be further elaborated.

Furthermore, functional groups at other positions on the piperidine ring can be manipulated without loss of enantiopurity. whiterose.ac.uk For instance, a 4-methylene group on an N-Boc-2-arylpiperidine can be inert to lithiation conditions at the C2 position but can later undergo functional group interconversions, providing access to a variety of 2,4-disubstituted piperidines. whiterose.ac.uk An effective protecting group strategy is also crucial; for instance, a benzyl (B1604629) group can be removed from the piperidine nitrogen under acidic conditions to yield the free NH-piperidine with complete retention of chirality, making the nitrogen available for further reactions. researchgate.net

Convergent and Divergent Synthesis Strategies for the Hybrid Scaffold

The construction of the this compound hybrid can be approached through two primary strategic plans: convergent synthesis and divergent synthesis.

In contrast, a divergent synthesis begins with the construction of the core this compound scaffold, which is then subjected to various functionalization reactions to generate a library of diverse derivatives. rsc.orgnih.govscielo.org.mx This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, as it allows for the rapid generation of analogues from a common intermediate.

Coupling Reactions for Thiazole-Piperidine Linkage

The formation of the covalent bond between the piperidine and thiazole rings is the cornerstone of a convergent synthesis of the target scaffold. The Hantzsch thiazole synthesis is one of the most fundamental and widely used methods for constructing the thiazole ring. nih.govnih.gov This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov

In the context of synthesizing this compound, this can be envisioned in two ways:

Route A: A chiral piperidine precursor bearing a thioamide group at the C2 position is reacted with an α-haloketone (e.g., 2-bromo-1-(thiazol-4-yl)ethan-1-one is not the right precursor, it should be a simpler α-haloketone like chloroacetaldehyde (B151913) or a derivative that leads to a 4-substituted thiazole).

Route B: A chiral piperidine precursor functionalized with an α-haloketone moiety at C2 is reacted with a simple thioamide (like thioformamide).

Other modern coupling reactions can also be employed. For example, palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between heterocyclic rings. nih.gov A strategy could involve the coupling of a pre-formed 4-halothiazole with an organometallic piperidine derivative. The reaction of piperazine (B1678402) with 4-chloromethyl-2-amino thiazoles demonstrates the feasibility of linking these heterocyclic systems through nucleophilic substitution. nih.gov

The following table outlines potential coupling strategies.

| Strategy | Piperidine Precursor | Thiazole Precursor/Reagent | Key Reaction |

| Convergent (Hantzsch) | (R)-Piperidine-2-carbothioamide | α-Halo ketone/aldehyde | Cyclocondensation |

| Convergent (Hantzsch) | (R)-2-(2-Haloacetyl)piperidine | Thioamide | Cyclocondensation |

| Convergent (Cross-Coupling) | (R)-2-(Organometallic)piperidine | 4-Halothiazole | Pd-catalyzed Cross-Coupling |

| Convergent (Nucleophilic Substitution) | (R)-Piperidine | 4-(Halomethyl)thiazole | SN2 Reaction |

Sequential Functionalization of the this compound Core

Following a divergent approach, once the core this compound scaffold is assembled, it can be systematically modified to explore chemical space. The reactivity of both the piperidine and thiazole rings allows for selective, sequential functionalization.

The piperidine nitrogen offers a convenient handle for derivatization. It can be readily acylated, alkylated, or engaged in coupling reactions to introduce a wide variety of substituents. nih.govnih.gov The thiazole ring itself is also amenable to functionalization. The C2 position of thiazole is electron-deficient and susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen. pharmaguideline.com Protons at C2 can also be removed by strong bases like organolithium compounds, allowing for the introduction of electrophiles. pharmaguideline.com Electrophilic substitution reactions, such as halogenation or sulfonation, typically occur at the C5 position, which is the most electron-rich carbon in the ring. pharmaguideline.com This orthogonal reactivity allows for the selective and sequential introduction of functional groups onto the core structure, enabling the creation of a diverse library of compounds. researchgate.netmdpi.com

Purification and Isolation Techniques for Chiral Compounds

The synthesis of enantiomerically pure compounds necessitates robust methods for their purification and the accurate determination of their chiral purity. For compounds like this compound, which possess a single stereocenter, separating the desired enantiomer from its mirror image is a critical final step.

Chiral Chromatography and Resolution Methods

Two primary techniques are employed for the separation of enantiomers: chiral chromatography and classical resolution.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. nih.gov Columns such as Kromasil CHI-DMB are effective for resolving chiral piperidine derivatives under normal phase conditions, using mobile phases like hexane (B92381) and dioxane. nih.gov The chiral recognition mechanisms often rely on interactions such as hydrogen bonding and π-π stacking between the analyte and the CSP. nih.gov Chiral HPLC is not only used for purification but is also the standard method for determining the enantiomeric excess (ee) of a chiral sample. researchgate.netgoogle.com

Classical Resolution involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. For a basic compound like a piperidine, a chiral acid such as (S)-(+)-camphorsulfonic acid can be used. google.com The resulting diastereomeric salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.com After separation, the desired enantiomer is recovered by treating the purified diastereomeric salt with a base to remove the resolving agent. google.com While effective, this method can be lower in yield compared to chromatographic techniques. google.com

A comparison of these two methods is provided below.

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). nih.gov | Widely applicable, high-resolution, can be used for both analytical (ee determination) and preparative scale. nih.govgoogle.com | Requires specialized and often expensive columns and equipment. |

| Classical Resolution | Formation and separation of diastereomeric salts via crystallization. google.com | Can be performed with standard laboratory equipment, potentially scalable. | Success is not guaranteed (depends on crystallization), can be time-consuming and lower yielding. google.com |

Lack of Specific Research Hinders Detailed Analysis of Crystallization-Based Enantioenrichment for this compound

A thorough review of scientific literature reveals a significant gap in detailed research specifically addressing the crystallization-based enantiomeric enrichment of the chemical compound this compound. While crystallization methods are a cornerstone of chiral resolution in the pharmaceutical and chemical industries, public domain research, including scholarly articles and detailed papers, does not currently provide specific methodologies, research findings, or data tables for this particular compound.

Crystallization-based enantiomeric enrichment is a widely applied technique that relies on the different physical properties of enantiomers or their diastereomeric derivatives in the solid state. Common approaches include:

Diastereomeric Salt Formation: This involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

Preferential Crystallization: This method is applicable to conglomerates, which are mechanical mixtures of crystals of pure enantiomers. It involves inducing the crystallization of the desired enantiomer from a supersaturated solution of the racemate.

Solid-State Deracemization: This technique combines crystallization with in-situ racemization of the undesired enantiomer in the solution phase, theoretically allowing for a complete conversion of the racemate to the desired enantiomer.

The absence of specific research findings, including experimental data that could be compiled into tables, prevents a detailed and scientifically accurate discussion as outlined in the requested article structure. Further research and publication in this specific area would be necessary to provide a comprehensive overview of the advanced synthetic methodologies for the crystallization-based enantiomeric enrichment of this compound and its chiral derivatives.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a chiral compound like (R)-4-(piperidin-2-yl)thiazole, NMR is crucial for confirming the connectivity of atoms and establishing its stereochemical integrity.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The thiazole (B1198619) ring protons typically appear in the aromatic region of the spectrum, while the piperidine (B6355638) ring protons would be found in the aliphatic region. The chemical shifts are influenced by the electronic environment of each proton.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal, with its chemical shift dependent on its hybridization and neighboring atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole C2 | - | ~150-155 |

| Thiazole H2 | ~8.5-9.0 | - |

| Thiazole C4 | - | ~140-145 |

| Thiazole C5 | - | ~115-120 |

| Thiazole H5 | ~7.0-7.5 | - |

| Piperidine C2' | - | ~55-60 |

| Piperidine H2' | ~3.0-3.5 | - |

| Piperidine C3' | - | ~25-30 |

| Piperidine H3' | ~1.5-2.0 | - |

| Piperidine C4' | - | ~24-28 |

| Piperidine H4' | ~1.4-1.9 | - |

| Piperidine C5' | - | ~25-30 |

| Piperidine H5' | ~1.5-2.0 | - |

| Piperidine C6' | - | ~45-50 |

| Piperidine H6' | ~2.8-3.2 | - |

| Piperidine NH | Broad singlet, variable | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the piperidine and thiazole rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity between the piperidine and thiazole rings.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric purity of this compound, chiral NMR shift reagents can be employed. These reagents are chiral lanthanide complexes that bind to the molecule of interest, forming diastereomeric complexes that have different NMR spectra. This allows for the differentiation and quantification of the two enantiomers in a sample, thereby determining the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | C8H13N2S⁺ |

Note: The exact mass will be calculated based on the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and sulfur.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the piperidine and thiazole rings. Expected fragmentation pathways would involve the cleavage of the bond between the two rings and fragmentation within the piperidine ring.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a combination of characteristic absorption bands corresponding to the piperidine and thiazole rings.

The piperidine moiety would be identified by several key vibrational modes. The N-H stretching vibration of the secondary amine is anticipated to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (B1212753) groups (CH₂) in the piperidine ring are expected to produce strong absorptions in the 2850-2960 cm⁻¹ range. nih.govresearchgate.net Furthermore, the C-H bending vibrations (scissoring and rocking) of these methylene groups would likely be observed in the fingerprint region, typically around 1440-1480 cm⁻¹. researchgate.net The C-N stretching vibration of the piperidine ring is expected to be in the 1250-1020 cm⁻¹ region.

The thiazole ring also presents a unique set of vibrational frequencies. The aromatic C-H stretching of the thiazole ring is expected to be observed around 3100-3000 cm⁻¹. researchgate.net The C=N stretching vibration within the thiazole ring is a characteristic band and typically appears in the 1650-1550 cm⁻¹ region. researchgate.net The C=C stretching of the thiazole ring is also expected in a similar region, often coupled with the C=N stretch. The C-S stretching vibration, which is characteristic of the thiazole ring, is generally found in the 800-600 cm⁻¹ range. tsijournals.com

A summary of the predicted IR absorption bands for this compound is presented in the table below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Moderate to Weak | N-H Stretch (Piperidine) |

| 3100-3000 | Weak to Moderate | Aromatic C-H Stretch (Thiazole) |

| 2850-2960 | Strong | Aliphatic C-H Stretch (Piperidine) |

| 1650-1550 | Moderate | C=N Stretch (Thiazole) |

| 1440-1480 | Moderate | CH₂ Bending (Piperidine) |

| 1250-1020 | Moderate | C-N Stretch (Piperidine) |

| 800-600 | Moderate | C-S Stretch (Thiazole) |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The chromophore in this compound is the thiazole ring.

The piperidine ring, being a saturated heterocycle, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). Any observed electronic transitions would be primarily attributed to the thiazole moiety. Thiazole itself exhibits absorption bands in the UV region. nist.gov The spectrum is expected to show a π → π* transition at a lower wavelength, likely below 250 nm, which is characteristic of the aromatic system. rsc.org A weaker n → π* transition, involving the non-bonding electrons on the nitrogen and sulfur atoms, may be observed at a longer wavelength, potentially overlapping with the π → π* band or appearing as a shoulder. pharmatutor.org

The substitution of the piperidine group at the 4-position of the thiazole ring may cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted thiazole, depending on the electronic effects of the substituent. Given that the piperidine is attached via a C-C single bond, a significant shift is not anticipated. The expected UV-Vis absorption data is summarized below.

| Predicted λmax (nm) | Type of Transition | Chromophore |

| < 250 | π → π | Thiazole Ring |

| > 250 | n → π | Thiazole Ring |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction would provide unambiguous proof of the (R)-configuration at the C2 stereocenter of the piperidine ring.

The analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. The piperidine ring is expected to adopt a chair conformation, which is its most stable arrangement. nih.gov The thiazole ring is planar. The relative orientation of the piperidine and thiazole rings would also be determined.

Based on known structures of similar heterocyclic compounds, the following are expected average bond lengths and angles. theorchem.runih.gov

| Bond | Expected Length (Å) |

| C-N (Piperidine) | ~1.47 |

| C-C (Piperidine) | ~1.53 |

| C-S (Thiazole) | ~1.72 |

| C=N (Thiazole) | ~1.32 |

| C=C (Thiazole) | ~1.37 |

| C-C (Piperidine-Thiazole Linkage) | ~1.50 |

| Angle | Expected Value (°) |

| C-N-C (Piperidine) | ~112 |

| C-C-C (Piperidine) | ~111 |

| C-S-C (Thiazole) | ~89 |

| S-C=N (Thiazole) | ~115 |

Chiroptical Spectroscopy (Optical Rotation, Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques are essential for the characterization of chiral molecules. Optical rotation measures the rotation of plane-polarized light by a chiral sample and is a key indicator of enantiomeric purity. For this compound, a non-zero specific rotation ([α]D) would be expected. The sign and magnitude of the rotation would be characteristic of the (R)-enantiomer under specific conditions of solvent, concentration, and temperature. For comparison, the related compound (S)-(-)-pipecolic acid has a negative specific rotation. acs.orgwikipedia.orgnih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides detailed information about the stereochemistry of the molecule. The ECD spectrum of this compound would be expected to show Cotton effects corresponding to the electronic transitions of the thiazole chromophore. The sign of these Cotton effects can often be correlated to the absolute configuration of the stereocenter, often aided by computational predictions. sci-hub.senih.gov

| Technique | Expected Observation | Information Obtained |

| Optical Rotation | Non-zero specific rotation ([α]D) | Enantiomeric purity, confirmation of chirality |

| Electronic Circular Dichroism (ECD) | Characteristic Cotton effects | Absolute configuration, detailed stereochemical information |

Despite a comprehensive search for scientific literature, no specific data or research articles were found for the chemical compound "this compound" corresponding to the detailed outline provided. The search yielded extensive information on the broader class of thiazole and piperidine derivatives, but not on the specific biological activities of this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on "this compound" with the requested detailed sections on its mechanistic and in vitro biological activities. The available scientific literature does not appear to contain studies on its effects on enzyme inhibition (BRAFV600E, COX/LOX, DNA gyrase, P-glycoprotein), receptor binding profiles as a dopamine (B1211576) agonist, or its specific antimicrobial and antifungal activities against the mentioned model organisms.

Mechanistic and in Vitro Investigations of Biological Activities

Antimicrobial Research in Model Organisms

Mechanisms of Antimicrobial Action in Microbial Models

Thiazole (B1198619) derivatives have been identified as a promising class of antimicrobial agents. nih.govnih.gov Research into their mechanisms of action reveals that these compounds can disrupt essential bacterial processes. For instance, certain novel thiazole-quinolinium derivatives have been shown to alter the morphology of bacterial cells, causing them to become elongated. rsc.org Biochemical assays have demonstrated that some of these derivatives can stimulate the polymerization of FtsZ, a crucial protein in bacterial cell division. rsc.org This stimulation disrupts the dynamic assembly of the Z-ring, a structure essential for bacterial cytokinesis, ultimately inhibiting cell division and leading to a bacteriostatic effect. rsc.org

Studies on various synthesized thiazole derivatives have confirmed their activity against a spectrum of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Serratia marcescens, Proteus vulgaris, Escherichia coli, and Pseudomonas aeruginosa. ekb.eg The broad-spectrum activity highlights the potential of the thiazole scaffold in developing new antimicrobial agents to combat multi-drug resistant organisms. nih.govrsc.org

Anti-Cancer Research in Cellular Models

The thiazole nucleus is a key component in several clinically approved and experimental anti-cancer agents. nih.govnih.govnih.gov Extensive in vitro research has explored the anti-cancer potential of various thiazole derivatives against a multitude of cancer cell lines. researchgate.net

Numerous studies have documented the cytotoxic and antiproliferative effects of thiazole derivatives across various human cancer cell lines. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

For example, a series of 2-(piperidin-4-yl)-thiazole-4-carboxamides, analogues of the natural antitumor agent tubulysin, were screened against several cancer cell lines. tubitak.gov.tr Two urea (B33335) derivatives from this series, compounds 5m and 5k , showed notable activity against the MCF7 breast cancer cell line with IC₅₀ values of 0.2 µM and 0.6 µM, respectively. tubitak.gov.tr

In another study, newly synthesized thiazole derivatives demonstrated significant cytotoxic activity. Compound 4c was particularly potent against the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com Similarly, other research has shown thiazole derivatives to be effective against HCT116 (colon cancer), with IC₅₀ values as low as 4.7 ug/ml. ekb.eg

The table below summarizes the reported in vitro cytotoxicity of selected thiazole derivatives against various cancer cell lines.

| Compound/Derivative Series | Cancer Cell Line | Cell Line Type | Reported IC₅₀ Value | Source |

|---|---|---|---|---|

| Thiazole Derivative (Compound 1) | HCT116 | Colon Cancer | 4.7 µg/mL | ekb.eg |

| Thiazole Derivative (Compound 1) | MCF-7 | Breast Cancer | 4.8 µg/mL | ekb.eg |

| Thiazole Derivative (Compound 1) | HEPG2 | Liver Cancer | 11 µg/mL | ekb.eg |

| 2-(piperidin-4-yl)-thiazole-4-carboxamide (5m) | MCF7 | Breast Cancer | 0.2 µM | tubitak.gov.tr |

| 2-(piperidin-4-yl)-thiazole-4-carboxamide (5k) | MCF7 | Breast Cancer | 0.6 µM | tubitak.gov.tr |

| Thiazole Derivative (4c) | MCF-7 | Breast Cancer | 2.57 ± 0.16 µM | mdpi.com |

| Thiazole Derivative (4c) | HepG2 | Liver Cancer | 7.26 ± 0.44 µM | mdpi.com |

| Piperazine-based bis(thiazole) (9i) | HCT 116 | Colorectal Carcinoma | 1.2 nM | rsc.org |

Beyond general cytotoxicity, mechanistic studies have shown that thiazole derivatives can exert their anti-cancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis).

One study found that a potent thiazole derivative, compound 4c , induced cell cycle arrest at the G1/S phase in MCF-7 cancer cells. mdpi.com This was accompanied by a significant increase in the pre-G1 cell population (37.36% compared to 2.02% in untreated cells), which is indicative of apoptosis. mdpi.com The same compound also markedly increased the percentages of early (from 0.51% to 22.39%) and late (from 0.29% to 9.51%) apoptotic cells. mdpi.com Other research on different thiazole-based compounds has shown they can halt cell cycle progression in the G2/M phase, leading to an accumulation of mitotic cells which subsequently undergo apoptosis. mdpi.com The induction of apoptosis by these compounds is often mediated by the activation of caspases, key enzymes in the apoptotic pathway. rsc.orgmdpi.com

The anti-cancer activity of thiazole derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell proliferation and survival. Two such targets that have been extensively studied are the BRAFV600E kinase and tubulin.

BRAFV600E Inhibition: The BRAF kinase is a key component of the RAS-MEK signaling pathway, and its V600E mutation is a common driver in various cancers, including melanoma. researchgate.net Thiazole has been used as a core scaffold to design potent inhibitors of BRAFV600E. nih.govresearchgate.net For instance, novel thiazole derivatives incorporating a phenyl sulfonyl moiety have shown significant, nanomolar-level inhibition of the BRAFV600E kinase enzyme. researchgate.net Some thiazole-based compounds have been developed as dual inhibitors, targeting both BRAFV600E and other kinases like the Epidermal Growth Factor Receptor (EGFR), which can help overcome resistance mechanisms. nih.govmdpi.com

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. researchgate.net Thiazole derivatives have been identified as potent tubulin polymerization inhibitors, acting at the colchicine-binding site. nih.govmdpi.comnih.gov By disrupting microtubule dynamics, these compounds cause mitotic arrest and lead to apoptotic cell death. researchgate.net A novel series of thiazole-naphthalene derivatives was evaluated for this activity, with the most active compound, 5b , inhibiting tubulin polymerization with an IC₅₀ value of 3.3 µM. nih.gov This demonstrates that the thiazole scaffold is a valuable starting point for developing potent antimitotic agents for cancer therapy. researchgate.netnih.gov

Antioxidant Capacity Assessments in Biochemical Assays

Oxidative stress is implicated in various pathological conditions, and compounds with antioxidant activity can help mitigate cellular damage. Thiazole derivatives, particularly those incorporating phenolic fragments like catechol, have been evaluated for their antioxidant potential using various biochemical assays. nih.govnih.govmdpi.com

These assessments typically involve two main types of assays: antiradical assays and electron transfer assays.

Antiradical Assays: These methods measure the ability of a compound to scavenge free radicals. Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.comniscpr.res.in The activity is often expressed as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the radicals. nih.gov

Electron Transfer Assays: These assays evaluate a compound's capacity to donate electrons to reduce an oxidant. mdpi.com Examples include the Ferric Reducing Antioxidant Potential (FRAP), Reducing Power (RP), Total Antioxidant Capacity (TAC) using the phosphomolybdate method, and CUPric Reducing Antioxidant Capacity (CUPRAC) assays. nih.govnih.govmdpi.com

Studies have shown that the presence of catechol or other phenolic moieties on the thiazole ring significantly contributes to the antioxidant activity. nih.govnih.gov The table below presents data from various antioxidant assays for selected thiazole derivatives.

| Assay Type | Assay Name | Description | Typical Result Metric | Source |

|---|---|---|---|---|

| Antiradical | DPPH Radical Scavenging | Measures ability to donate a hydrogen atom to the stable DPPH radical. | IC₅₀ (µM) | nih.govniscpr.res.in |

| Antiradical | ABTS Radical Scavenging | Measures scavenging of the ABTS cation radical. | IC₅₀ (µM) or Trolox Equivalents | nih.govmdpi.com |

| Electron Transfer | FRAP (Ferric Reducing Antioxidant Potential) | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. | Ascorbic Acid Equivalents | mdpi.com |

| Electron Transfer | CUPRAC (CUPric Reducing Antioxidant Capacity) | Measures the reduction of Cu(II)-neocuproine complex to Cu(I). | Trolox Equivalents | nih.gov |

| Electron Transfer | TAC (Total Antioxidant Capacity) | Based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound. | Ascorbic Acid Equivalents | mdpi.com |

Investigations into Anti-Inflammatory Pathways in Research Models

Chronic inflammation is a key factor in the development of many diseases. Thiazole and its derivatives have been investigated for their anti-inflammatory properties, with studies pointing to their interaction with key inflammatory pathways. researchgate.netresearchgate.net

Research has shown that thiazolidine (B150603) derivatives, which are structurally related to thiazoles, can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. researchgate.net This pathway is critical in regulating the expression of pro-inflammatory genes. By influencing this pathway, these compounds can reduce the levels of pro-inflammatory biomarkers such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). researchgate.net

Furthermore, some thiazole-based molecules have been synthesized and evaluated as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade that produce prostaglandins (B1171923) and leukotrienes, respectively. epa.gov For example, one study identified a thiazole derivative (7h ) that showed COX-2 inhibitory potency equivalent to the standard drug etoricoxib (B1671761) and also exhibited significant 5-LOX inhibition. epa.gov Such dual inhibition is considered a promising strategy for developing anti-inflammatory drugs with potentially improved efficacy and better safety profiles. epa.gov

Modulation of Inflammatory Mediators (e.g., COX/LOX enzymes, cytokines)

There is no available scientific literature that has specifically investigated the modulatory effects of (R)-4-(piperidin-2-yl)thiazole on inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, or cytokines.

Other Biological Activity Research (e.g., Antiplasmodial, Insecticidal) in Relevant Non-Human Models

Similarly, dedicated research on the antiplasmodial or insecticidal activities of This compound has not been reported in published studies.

The thiazole scaffold is present in a number of molecules investigated for antiparasitic and insecticidal potential. For example, some piperidinyl thiazole derivatives have been developed as fungicides, targeting oomycetes. Other distinct thiazole-containing compounds have been synthesized and screened for activity against Plasmodium falciparum, the parasite responsible for malaria. Furthermore, the agrochemical industry has explored various heterocyclic compounds, including some with thiazole rings, for insecticidal properties.

Despite these broader research efforts, no studies have specifically reported on the antiplasmodial or insecticidal effects of This compound . Therefore, its profile in these biological domains remains uninvestigated.

Due to the lack of specific data, interactive data tables for the biological activities of This compound cannot be generated.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comnih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. epu.edu.iqresearchgate.net This process minimizes the forces on each atom, resulting in an equilibrium geometry.

Following optimization, energy analysis can be performed to determine the molecule's stability and thermodynamic properties. nih.gov For (R)-4-(piperidin-2-yl)thiazole, DFT calculations would provide the optimized bond lengths, bond angles, and dihedral angles, offering a precise structural model. A comprehensive search of scientific literature did not yield specific studies that have published the results of DFT-based geometry optimization or energy analysis for this compound.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The electronic reactivity of a molecule can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. irjweb.com It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with other molecules and biological targets. irjweb.com Despite the utility of these methods, specific HOMO-LUMO analysis and MEP mapping studies for this compound are not available in the reviewed literature.

Vibrational Frequency Calculations and Spectroscopic Property Predictions

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. mdpi.comscispace.com These calculations, often carried out using DFT methods, determine the normal modes of vibration. researchgate.netscispace.com The predicted frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. mdpi.com This correlative approach is essential for the structural elucidation of newly synthesized compounds. A detailed search of existing research publications did not uncover any specific vibrational frequency calculations or spectroscopic predictions for this compound.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.combiointerfaceresearch.com It is a cornerstone of structure-based drug design, helping to predict the binding mode and affinity of a small molecule at the active site of a biological target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations for this compound would involve placing the molecule into the binding site of a specific biological target. Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which helps to rank potential drug candidates. nih.govnih.gov The simulation predicts the most stable binding pose, or conformation, of the ligand within the receptor's active site. This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govnih.gov At present, there are no specific published molecular docking studies detailing the binding modes and affinities of this compound with any particular biological macromolecules.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)

A crucial aspect of analyzing docking results is the identification of key intermolecular interactions that stabilize the ligand-receptor complex. These non-covalent interactions include:

Hydrogen Bonding: The electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic Interactions: The tendency of nonpolar groups to cluster together in an aqueous environment, which is a significant driving force in protein folding and ligand binding.

Pi-Stacking: Attractive, noncovalent interactions between aromatic rings.

A detailed analysis of these interactions for this compound would reveal which amino acid residues in a target protein are critical for its binding and would guide further optimization of the molecule's structure to enhance these interactions. However, specific computational analyses of the intermolecular binding interactions for this compound have not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape of this compound and its stability, both in isolation and when interacting with a biological target.

When this compound is docked into the binding pocket of a target protein, MD simulations can provide a dynamic picture of its behavior. These simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that the ligand forms with the amino acid residues of the binding site. By tracking the trajectory of the ligand over time, researchers can assess the stability of these interactions and identify the most favorable binding pose. For instance, a simulation might show the piperidine (B6355638) ring of the compound adopting a specific chair or boat conformation to optimize its fit within a hydrophobic sub-pocket of the receptor. The thiazole (B1198619) moiety, with its potential for hydrogen bonding and π-π stacking interactions, would also be closely monitored to understand its contribution to the binding affinity. nih.govmdpi.complos.org

The stability of the protein-ligand complex is a critical determinant of a drug's efficacy. MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position relative to the binding pocket over the simulation time. nih.govnih.govresearchgate.net A stable complex will exhibit minimal fluctuations in these parameters, indicating a persistent and favorable interaction. Conversely, a high degree of fluctuation or the dissociation of the ligand from the binding pocket would suggest a less stable interaction. These simulations can also help to understand how the binding of this compound might induce conformational changes in the target protein, which can be crucial for its biological function.

A hypothetical analysis of a 100-nanosecond MD simulation for a this compound-protein complex might yield the following stability data:

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 20 | 1.2 | 0.8 | 4 |

| 40 | 1.5 | 1.1 | 3 |

| 60 | 1.4 | 0.9 | 4 |

| 80 | 1.6 | 1.3 | 2 |

| 100 | 1.5 | 1.2 | 3 |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compound Prioritization

The pharmacokinetic and safety profiles of a drug candidate are as important as its efficacy. In silico ADMET prediction tools have become essential for the early-stage assessment of these properties, allowing for the prioritization of compounds with a higher likelihood of success in clinical trials. nih.govcomputabio.comspringernature.com For this compound, a comprehensive ADMET profile can be generated using various computational models.

These predictions are based on the compound's structural features and physicochemical properties. For example, its absorption potential can be estimated by predicting its solubility and permeability across biological membranes. The distribution can be assessed by predicting its ability to bind to plasma proteins and penetrate the blood-brain barrier. Metabolism prediction involves identifying potential sites of enzymatic modification by cytochrome P450 enzymes. Excretion pathways and potential toxicities, such as cardiotoxicity or mutagenicity, can also be computationally evaluated. acs.org

A preliminary in silico ADMET profile for this compound might be summarized as follows:

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Aqueous Solubility | High | Favorable for oral absorption |

| Caco-2 Permeability | Moderate | Acceptable intestinal absorption |

| Distribution | ||

| Plasma Protein Binding | Low | Higher free drug concentration |

| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| CYP3A4 Substrate | Yes | Potential for metabolism by a major enzyme |

| Excretion | ||

| Renal Clearance | High | Likely primary route of elimination |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

| Mutagenicity (AMES test) | Negative | Unlikely to be mutagenic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activity. ufv.brnih.gov By developing a mathematical model, QSAR can predict the activity of novel compounds and provide insights into the structural modifications that are likely to enhance potency.

To build a QSAR model for analogs of this compound, a dataset of structurally related compounds with their corresponding measured biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to establish a relationship between these descriptors and the observed activity. nih.gov

A hypothetical QSAR study on a series of piperidinyl-thiazole derivatives might involve the following data:

| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

| Analog 1 | 2.1 | 210.3 | 55.1 | 1.5 |

| Analog 2 | 2.5 | 224.3 | 55.1 | 0.8 |

| Analog 3 | 2.1 | 244.3 | 65.3 | 2.1 |

| Analog 4 | 2.8 | 238.4 | 55.1 | 0.5 |

| Analog 5 | 1.9 | 210.3 | 68.2 | 3.2 |

The resulting QSAR model could then be used to guide the design of new analogs with improved activity. For example, the model might reveal that increasing the hydrophobicity of a particular substituent on the piperidine ring while maintaining a specific electronic character on the thiazole ring is beneficial for activity.

Structure Activity Relationship Sar and Structural Optimization Principles

Systematic Modification of the Thiazole (B1198619) Ring

The thiazole ring is a versatile scaffold in medicinal chemistry, offering multiple positions for substitution that can significantly influence the molecule's interaction with biological targets. nih.govglobalresearchonline.netresearchgate.net Its aromatic nature and capacity for hydrogen bonding and other non-covalent interactions make it a key component for molecular recognition. researchgate.net

Substituent Effects on Biological Activity (e.g., electronic and steric factors)

Modifications to the thiazole ring, particularly at the C2 and C5 positions, have been shown to modulate biological activity through electronic and steric effects. The introduction of various substituents can alter the electron density of the ring system and introduce new interaction points or steric hindrance that affects target binding.

Electronic Effects: The electronic properties of substituents on the thiazole ring are a critical determinant of biological activity.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halo (-Cl, -Br) can enhance activity in certain contexts. For instance, studies on various 2,4-disubstituted thiazole derivatives have shown that the presence of a nitro group on an attached phenyl ring can significantly improve antimicrobial activity. nih.govresearchgate.net This enhancement may be due to the increased polarity or the ability of the EWG to participate in specific electronic interactions within the target's active site.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or alkyl groups can also be beneficial. In some series of thiazole analogs, para-methoxy substitution on a phenyl ring attached to the thiazole core was found to be favorable for activity. nih.gov EDGs can increase the electron density of the thiazole ring system, potentially strengthening interactions like π-π stacking or cation-π interactions.

Steric Factors: The size and shape of substituents play a pivotal role in how the molecule fits into a binding pocket.

Small, Compact Groups: In some classes of 2-(3-pyridyl)-4,5-disubstituted thiazoles, it was observed that smaller substituents at the C4 and C5 positions, such as methyl or acetyl groups, led to potent antimicrobial activity. nih.gov

Bulky Groups: Increasing the size of the substituents generally leads to a decrease in activity, likely due to steric clashes that prevent optimal binding. nih.gov However, this is not a universal rule. In other contexts, such as the development of small molecules to control cell differentiation, analogues with longer and more bulky hydrophobic side chains on the thiazole ring showed enhanced or comparable activity to reference compounds like all-trans-retinoic acid (ATRA). rsc.org

The following table summarizes the general effects of different substituent types on the biological activity of thiazole-containing compounds.

| Substituent Type | Position on Thiazole Ring (General) | Example Group(s) | General Effect on Activity | Reference(s) |

| Electron-Withdrawing | C2, C4, or C5 (often via an aryl ring) | -NO₂, -Cl | Can be beneficial, potentially enhancing polarity and specific interactions. | nih.gov, researchgate.net |

| Electron-Donating | C2, C4, or C5 (often via an aryl ring) | -OCH₃, -CH₃ | Can be beneficial, potentially enhancing non-covalent interactions. | nih.gov |

| Small/Compact | C4, C5 | -CH₃, -COCH₃ | Often leads to higher potency by allowing optimal fit in the binding site. | nih.gov |

| Large/Bulky | C4, C5 | Isopropyl, Phenyl | Often decreases activity due to steric hindrance. | nih.gov |

| Long Hydrophobic Chain | C4 | Long alkyl chains | Can enhance activity in specific targets by accessing hydrophobic pockets. | rsc.org |

Positional Isomerism and its Impact on the Pharmacological Profile

While direct SAR studies comparing (R)-4-(piperidin-2-yl)thiazole with its corresponding 2- and 5-isomers are not extensively documented in the available literature, the principle of positional isomerism having a critical effect on activity is well-established for other heterocyclic compounds. For example, in a series of novel oxazolidinones, a linearly attached benzotriazole (B28993) moiety resulted in a more potent compound compared to its angularly attached isomer. nih.gov This demonstrates that the spatial vector of a key substituent can be the difference between a highly active and an inactive compound.

For the piperidinylthiazole scaffold, changing the attachment point of the piperidine (B6355638) ring from the C4 position to the C2 or C5 position would fundamentally alter the geometry of the molecule.

4-(Piperidin-2-yl)thiazole: The piperidine and any substituent at the C2 or C5 position are in a 1,3-relationship.

2-(Piperidin-2-yl)thiazole: The piperidine and substituents at C4 and C5 are in 1,2- and 1,3-relationships, respectively.

5-(Piperidin-2-yl)thiazole: The piperidine and a substituent at the C2 or C4 position are in a 1,3- or 1,2-relationship.

These changes affect the distance and angular orientation between the key pharmacophoric elements—the basic nitrogen of the piperidine and the functional groups on the thiazole ring. Such modifications would almost certainly lead to a different pharmacological profile, as the molecule would present a different face to its target, altering the binding mode and affinity. Research on 2,5-disubstituted versus 2,4-disubstituted thiazoles has confirmed that the substitution pattern is a key determinant of antimicrobial and antiproliferative activity. mdpi.com

Exploration of the Piperidine Ring Substitutions and Conformations

The piperidine ring is a common motif in pharmaceuticals, valued for its ability to carry substituents in defined three-dimensional space and for its basic nitrogen atom, which is often crucial for target interaction. nih.gov

Chiral Influence on Target Recognition and Efficacy

Chirality plays a crucial role in the interaction between small molecules and biological targets, which are themselves chiral. It is a well-established principle that different enantiomers of a drug can have vastly different biological activities, with one enantiomer often being significantly more potent than the other(s). nih.gov

For the this compound scaffold, the stereocenter is at the C2 position of the piperidine ring. This (R)-configuration dictates the specific spatial orientation of the thiazole ring relative to the piperidine chair. This precise geometry is often essential for optimal binding. In a study of related chiral compounds, it was found that the (1R,4R) configuration was absolutely critical for antileishmanial activity, as the other stereoisomers were found to be biologically inactive. nih.gov This highlights that the specific arrangement of atoms in three-dimensional space is fundamental for the molecule to fit correctly into the tight recesses of a target's active site and establish the necessary polar and non-polar interactions. Therefore, the (R)-configuration of the piperidin-2-yl moiety is presumed to be a key factor for the biological efficacy of this compound class, and its enantiomer, (S)-4-(piperidin-2-yl)thiazole, would be expected to exhibit a significantly different, likely weaker, activity profile.

Nitrogen Substitution Patterns and Conformational Preferences

Substitution on the piperidine nitrogen atom (N1) is a powerful strategy for modulating a compound's properties. It not only affects physicochemical characteristics like pKa and lipophilicity but also has a profound influence on the conformational preference of the C2 substituent (the thiazole ring).

In an unsubstituted or N-alkylated 2-substituted piperidine, the substituent (e.g., a methyl group) typically prefers the equatorial position to minimize steric hindrance. nih.gov However, when an acyl or aryl group is introduced onto the piperidine nitrogen, the situation changes dramatically due to pseudoallylic strain (A¹,³ strain). This strain arises from the interaction between the N1-substituent and the substituent at C2. To alleviate this strain, the C2 substituent is often forced into the axial position. nih.gov

Computational and experimental studies have quantified this effect. For N-acylpiperidines with a 2-methyl substituent, the axial conformer is strongly favored. nih.govacs.org This conformational locking ensures that the C2-substituent (in this case, the thiazole ring) adopts a well-defined axial orientation, which can be crucial for presenting it correctly to the biological target. The preference for the axial conformer is driven by the minimization of steric clash and favorable orbital overlap between the piperidine nitrogen's lone pair and the π-system of the N-substituent. nih.gov Protonation of the piperidine nitrogen can also lead to a stabilization of the axial conformer for polar C4-substituents, an effect driven by electrostatic interactions. nih.gov

The following table summarizes the calculated free energy difference (ΔG) between the axial and equatorial conformers for various N-substituted 2-methylpiperidines, illustrating the shift in conformational preference.

| N1-Substituent | ΔG (Axial - Equatorial) (kcal/mol) | Favored Conformation of C2-Substituent | Reference(s) |

| -H (protonated) | +1.8 | Equatorial | nih.gov |

| -CH₃ | +1.8 | Equatorial | nih.gov |

| -Phenyl | -1.0 | Axial | nih.gov |

| -C(O)N(CH₃)₂ | -1.4 | Axial | nih.gov |

| -C(O)NHCH₃ | -2.1 | Axial | nih.gov |

| -C(O)CH₃ | -3.2 | Axial | nih.gov |

Linker Region Modifications and Their Effects

In the parent this compound structure, the two rings are connected by a direct carbon-carbon bond. A common strategy in medicinal chemistry is to introduce a "linker" or "spacer" between two key pharmacophoric fragments. This modification can modulate the compound's flexibility, polarity, and the distance and relative orientation between the two rings. While specific studies on linker modifications for the this compound scaffold are not widely reported, the principles derived from other molecular systems are highly relevant.

Introducing a linker—such as a methylene (B1212753) (-CH₂-), an ether (-O-), an amine (-NH-), or an amide (-C(O)NH-)—between the piperidine C2 and thiazole C4 positions would create a new series of analogues with distinct properties.

Flexibility and Orientation: A flexible linker like -CH₂-CH₂- would allow the piperidine and thiazole rings more rotational freedom, enabling them to adopt a wider range of conformations to fit a binding site. In contrast, a more rigid linker, such as an acetylene (B1199291) or part of a small ring, would lock the two fragments into a more defined orientation.

Pharmacokinetics: Linker modifications can have a significant impact on a molecule's pharmacokinetic profile. Studies on vancomycin-peptide conjugates demonstrated that even slight changes in the linker moiety could dramatically alter biodistribution and elimination pathways, though sometimes at the cost of antimicrobial activity. mdpi.com The choice of an optimal linker often requires a careful balance between improving pharmacokinetic properties and maintaining potent biological activity. mdpi.com

Therefore, the exploration of linkers represents a valid and potentially fruitful avenue for the structural optimization of the this compound scaffold, allowing for fine-tuning of the spatial relationship between the two heterocyclic rings.

Identification of Key Pharmacophoric Features for Desired Biological Outcomes

The this compound moiety possesses distinct structural features that are crucial for its interaction with biological targets. A pharmacophore model for derivatives incorporating this scaffold typically highlights the importance of the spatial arrangement of its hydrogen bond donors and acceptors, as well as its hydrophobic and aromatic elements.

The thiazole ring often serves as a central scaffold, providing a rigid framework for the attachment of various substituents. Its aromatic character allows for potential π-π stacking interactions with aromatic residues in a target's binding site. The nitrogen and sulfur atoms within the thiazole ring can act as hydrogen bond acceptors, contributing to the binding affinity of the compound. The position of substitution on the thiazole ring is critical; for instance, modifications at the 2- and 5-positions are common strategies to modulate activity.

The (R)-piperidine ring introduces a three-dimensional element to the molecule. The stereochemistry at the C2 position of the piperidine is crucial, as the (R)-configuration dictates a specific spatial orientation of the rest of the molecule, which can be vital for optimal interaction with a chiral binding pocket. The nitrogen atom of the piperidine is a key basic center and can be a hydrogen bond donor or acceptor, or it can form salt bridges with acidic residues in the target protein. Substitutions on the piperidine nitrogen are a common and effective way to alter the compound's properties, including its potency, selectivity, and pharmacokinetic profile.

In broader studies of related compounds, the combination of a heterocyclic aromatic ring (like thiazole) and a basic amine moiety (like piperidine) is a recurring motif in the design of pharmacologically active agents. The distance and relative orientation between these two key features are often critical for biological activity.

Design Strategies for Enhanced Potency and Selectivity in Research Compounds

The development of research compounds based on the this compound scaffold involves several strategic modifications to enhance their potency and selectivity. These strategies are guided by the pharmacophoric features identified and are iteratively refined based on biological testing data.

Modification of the Thiazole Ring:

Substitution at the 2-position: This position is frequently modified to introduce a variety of functional groups. For example, adding aromatic or heteroaromatic rings can lead to additional π-stacking or hydrophobic interactions. The introduction of amides or other hydrogen-bonding groups at this position can also enhance binding affinity.

Substitution at the 5-position: Modifications at this position can influence the electronic properties of the thiazole ring and provide additional points of interaction with the target. Small alkyl or halogen substituents are often explored to probe the steric and electronic requirements of the binding pocket.

Modification of the Piperidine Ring:

N-substitution: The piperidine nitrogen is a prime location for modification. Introducing alkyl, acyl, or aryl groups can modulate the basicity of the nitrogen and introduce new interactions. For example, the addition of a bulky group can provide selectivity for a specific target by sterically hindering binding to off-targets.

Substitution on the piperidine ring itself: Adding substituents to other positions on the piperidine ring can influence its conformation and introduce new chiral centers, which can be critical for selectivity.

Linker Modification: In many bioactive molecules, the thiazole and piperidine rings are part of a larger structure. The nature of the linker connecting the this compound moiety to other parts of the molecule is a key area for optimization. The length, rigidity, and chemical nature of the linker can be varied to achieve the optimal spatial arrangement of the key pharmacophoric elements.

The table below summarizes some general design strategies and their expected impact on the properties of research compounds based on the this compound scaffold.

| Modification Site | Type of Modification | Rationale for Improved Potency/Selectivity |

| Thiazole C2-position | Aromatic/Heteroaromatic groups | Introduce π-stacking or hydrophobic interactions. |

| Amide/Ester groups | Provide additional hydrogen bonding opportunities. | |

| Thiazole C5-position | Small alkyl/halogen groups | Probe steric and electronic requirements of the binding site. |

| Piperidine N-position | Alkyl/Aryl groups | Modulate basicity and introduce new steric/hydrophobic interactions. |

| Acyl groups | Reduce basicity and introduce hydrogen bonding capabilities. | |

| Linker between moieties | Varying length and rigidity | Optimize the spatial orientation of key pharmacophoric features. |

It is important to note that these are general principles, and the specific impact of any modification will be highly dependent on the biological target of interest. The iterative process of design, synthesis, and biological evaluation is essential for the successful optimization of any research compound based on the this compound scaffold.

Future Research Directions and Translational Perspectives in Chemical Biology

Advancements in Stereoselective Synthesis